Boc-PEG2-ethoxyethane-PEG2-benzyl

Beschreibung

BenchChem offers high-quality Boc-PEG2-ethoxyethane-PEG2-benzyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-PEG2-ethoxyethane-PEG2-benzyl including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C25H42O7 |

|---|---|

Molekulargewicht |

454.6 g/mol |

IUPAC-Name |

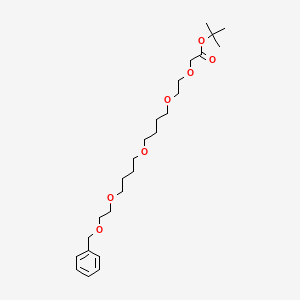

tert-butyl 2-[2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethoxy]acetate |

InChI |

InChI=1S/C25H42O7/c1-25(2,3)32-24(26)22-31-20-18-29-16-10-8-14-27-13-7-9-15-28-17-19-30-21-23-11-5-4-6-12-23/h4-6,11-12H,7-10,13-22H2,1-3H3 |

InChI-Schlüssel |

PBUSQUOKYYTEST-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCOCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Boc-PEG2-ethoxyethane-PEG2-benzyl (CAS 2111836-22-5) in Proteolysis Targeting Chimera (PROTAC) Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG2-ethoxyethane-PEG2-benzyl, with a CAS number of 2111836-22-5, is a bifunctional linker of the polyethylene (B3416737) glycol (PEG) category, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This technical guide provides an in-depth overview of the properties, synthesis, and application of this linker in the development of novel therapeutics.

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical element that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC molecule. The Boc-PEG2-ethoxyethane-PEG2-benzyl linker offers a balance of flexibility and defined length, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-PEG2-ethoxyethane-PEG2-benzyl is presented in the table below.

| Property | Value |

| CAS Number | 2111836-22-5 |

| Molecular Formula | C₂₅H₄₂O₇ |

| Molecular Weight | 454.60 g/mol |

| Appearance | Colorless to light yellow liquid |

| Storage Conditions | 2-8°C, sealed and dry |

Application in PROTAC Synthesis: Targeting WEE1 Kinase

This linker has been utilized in the synthesis of PROTACs targeting WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. The following sections detail the experimental protocol for the synthesis of a WEE1-targeting PROTAC using Boc-PEG2-ethoxyethane-PEG2-benzyl, based on methodologies described in relevant patents and publications.

General Experimental Protocol: Synthesis of a WEE1-Targeting PROTAC

This protocol outlines the general steps for coupling the Boc-PEG2-ethoxyethane-PEG2-benzyl linker to a WEE1 inhibitor and an E3 ligase ligand.

Step 1: Amide Coupling of WEE1 Inhibitor with the Linker

-

Dissolution: Dissolve the WEE1 inhibitor containing a suitable carboxylic acid functional group (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

-

Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

-

Coupling: Add the amine-functionalized end of a deprotected Boc-PEG2-ethoxyethane-PEG2-benzyl linker (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature overnight.

-

Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

-

Dissolution: Dissolve the product from Step 1 in dichloromethane (B109758) (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Step 3: Coupling with E3 Ligase Ligand

-

Activation: In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid functional group (e.g., a pomalidomide (B1683931) derivative) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

-

Coupling: Add the deprotected amine from Step 2 to the activated E3 ligase ligand solution.

-

Reaction: Stir the reaction at room temperature overnight.

-

Purification: Purify the final PROTAC by preparative HPLC to yield the desired compound.

Experimental Workflow

Caption: Workflow for the synthesis of a WEE1-targeting PROTAC.

Signaling Pathway of WEE1 Degradation by a PROTAC

WEE1 kinase is a crucial negative regulator of the cell cycle, primarily at the G2/M checkpoint. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis. In many cancer cells with a deficient G1 checkpoint (often due to p53 mutations), the G2/M checkpoint is essential for survival, making WEE1 an attractive therapeutic target.

A WEE1-targeting PROTAC induces the degradation of WEE1, leading to the activation of CDK1 and forcing the cancer cells into premature and catastrophic mitosis, ultimately resulting in apoptosis.

Caption: PROTAC-mediated degradation of WEE1 and downstream effects.

Quantitative Data

While specific quantitative data for a PROTAC synthesized with Boc-PEG2-ethoxyethane-PEG2-benzyl is often proprietary and found within patent literature, the table below presents typical parameters used to evaluate PROTAC efficacy. Researchers using this linker would aim to generate similar data for their specific PROTAC-target combination.

| Parameter | Description | Typical Range |

| DC₅₀ | The concentration of the PROTAC that results in 50% degradation of the target protein. | Sub-micromolar to nanomolar |

| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | >80% |

| Binding Affinity (K_D) | The equilibrium dissociation constant, indicating the strength of binding to the target protein and E3 ligase. | Nanomolar to micromolar |

| Cellular Potency (IC₅₀) | The concentration of the PROTAC that inhibits a biological function by 50%. | Varies depending on the target and cell type |

Conclusion

Boc-PEG2-ethoxyethane-PEG2-benzyl is a valuable tool for researchers in the field of targeted protein degradation. Its defined length and flexible nature, combined with the presence of a Boc-protecting group for sequential synthesis, make it a versatile linker for the construction of effective PROTACs. The successful application of this linker in the development of PROTACs targeting critical cancer-related proteins like WEE1 highlights its potential in advancing novel therapeutic strategies. Researchers are encouraged to optimize the linker length and composition for each specific target and E3 ligase pair to achieve optimal degradation efficacy.

In-Depth Technical Guide on the Physicochemical Properties of Boc-PEG2-ethoxyethane-PEG2-benzyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Boc-PEG2-ethoxyethane-PEG2-benzyl, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating available data, presenting generalized experimental protocols, and illustrating key workflows. While specific experimental data for this compound is limited in publicly available literature, this guide leverages information from suppliers and analogous PEGylated molecules to provide a thorough profile.

Introduction

Boc-PEG2-ethoxyethane-PEG2-benzyl is a heterobifunctional linker featuring a Boc-protected amine and a benzyl (B1604629) ether terminus. The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] The Boc protecting group allows for selective deprotection and subsequent conjugation to a protein of interest ligand or an E3 ligase ligand, making it a versatile tool in the modular synthesis of PROTACs.[2][3] PROTACs are an emerging therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[4] The linker's length, flexibility, and chemical properties are critical determinants of a PROTAC's efficacy.

Physicochemical Properties

The following table summarizes the known physicochemical properties of Boc-PEG2-ethoxyethane-PEG2-benzyl, primarily sourced from chemical suppliers. It is important to note that experimental values for properties such as melting and boiling points are not widely reported in the literature.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₄₂O₇ | [4][5] |

| Molecular Weight | 454.60 g/mol | [4][5] |

| CAS Number | 2111836-22-5 | [4][5] |

| Appearance | Colorless to yellow liquid or oil | [6][7] |

| Purity | ≥95% (typically determined by NMR and/or HPLC) | [1] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (B109758) (DCM), chloroform (B151607), dimethylformamide (DMF), and DMSO. | |

| Storage Conditions | Recommended storage at 2-8°C or -20°C for long-term stability. Should be stored under an inert atmosphere and protected from light. | [1][8] |

| Computed Properties | TPSA: 72.45 Ų, LogP: 4.1717, H-Bond Acceptors: 7, H-Bond Donors: 0, Rotatable Bonds: 20 | [5] |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of Boc-PEG2-ethoxyethane-PEG2-benzyl. These are based on standard organic chemistry techniques and procedures reported for similar Boc-protected PEG linkers.

Generalized Synthesis Protocol

The synthesis of Boc-PEG2-ethoxyethane-PEG2-benzyl can be achieved through a multi-step process involving the protection and coupling of PEGylated building blocks. A representative synthetic workflow is outlined below.

Materials:

-

Appropriate PEGylated starting materials (e.g., with terminal hydroxyl or amine groups)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Benzyl bromide or a suitable benzylating agent

-

A suitable base (e.g., triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA))

-

Anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (B95107) (THF))

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

-

Boc Protection of a PEGylated Amine:

-

Dissolve the starting amino-PEGylated compound in anhydrous DCM.

-

Add a suitable base, such as triethylamine or DIPEA.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with a mild acid or water.

-

Extract the product with an organic solvent, wash with saturated sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by silica gel column chromatography to yield the Boc-protected PEG intermediate.

-

-

Benzylation of the Terminal Hydroxyl Group:

-

Dissolve the Boc-protected PEG alcohol in anhydrous THF or DMF.

-

Add a strong base, such as sodium hydride (NaH), at 0°C to deprotonate the alcohol.

-

Add benzyl bromide and allow the reaction to proceed at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with water or a saturated ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the crude product by silica gel column chromatography to obtain Boc-PEG2-ethoxyethane-PEG2-benzyl.

-

Characterization Protocols

-

Objective: To assess the purity of the synthesized compound.

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: A gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

-

Procedure:

-

Dissolve a small sample of the compound in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Run a gradient elution, for example, from 5% to 95% acetonitrile over 20-30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 254 nm).

-

The purity is determined by integrating the area of the product peak relative to the total peak area.

-

-

Objective: To confirm the chemical structure of the compound.

-

Instrumentation: A ¹H NMR spectrometer (e.g., 400 or 500 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Procedure:

-

Dissolve the sample in the appropriate deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

Expected Signals:

-

A singlet around 1.4 ppm corresponding to the nine protons of the Boc group's tert-butyl group.

-

A multiplet in the aromatic region (approximately 7.2-7.4 ppm) for the benzyl group protons.[8]

-

A singlet around 4.5 ppm for the methylene (B1212753) protons of the benzyl group (-O-CH₂-Ph).[8]

-

A series of multiplets in the range of 3.4-3.7 ppm corresponding to the ethylene (B1197577) glycol protons of the PEG chains.

-

-

-

Objective: To determine the molecular weight of the compound and confirm its identity.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer.

-

Procedure:

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Infuse the solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The expected molecular ion peak would be [M+Na]⁺ or [M+H]⁺, corresponding to the calculated molecular weight of 454.60 g/mol .

-

Visualized Workflows

The following diagrams illustrate the generalized workflows for the synthesis and characterization of Boc-PEG2-ethoxyethane-PEG2-benzyl.

Caption: Generalized workflow for the synthesis of Boc-PEG2-ethoxyethane-PEG2-benzyl.

Caption: Workflow for the characterization of Boc-PEG2-ethoxyethane-PEG2-benzyl.

Signaling Pathways and Applications

Boc-PEG2-ethoxyethane-PEG2-benzyl is a synthetic chemical linker and, as such, does not directly participate in or modulate biological signaling pathways. Its function is to covalently connect two different molecules, typically a ligand for a target protein and a ligand for an E3 ubiquitin ligase, to form a PROTAC. The resulting PROTAC then hijacks the ubiquitin-proteasome system to induce the degradation of the target protein. The logical relationship in its application is illustrated below.

Caption: Logical flow of the application of the linker in a PROTAC mechanism.

Conclusion

Boc-PEG2-ethoxyethane-PEG2-benzyl is a key building block in the synthesis of PROTACs, offering a balance of hydrophilicity and reactive handles for conjugation. While detailed experimental data on its physicochemical properties are not extensively published, this guide provides a consolidated overview based on available information. The generalized protocols for its synthesis and characterization offer a starting point for researchers working with this and similar PEGylated linkers. The continued exploration and characterization of such linkers will undoubtedly contribute to the advancement of targeted protein degradation as a therapeutic strategy.

References

- 1. Boc-PEG2-ethoxyethane-PEG2-benzyl [myskinrecipes.com]

- 2. Monodispersed Boc/Fmoc PEG - Biopharma PEG [biochempeg.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. file.leyan.com [file.leyan.com]

- 7. file.leyan.com [file.leyan.com]

- 8. benchchem.com [benchchem.com]

Synthesis Pathway for Boc-PEG2-ethoxyethane-PEG2-benzyl: A Technical Guide

This in-depth technical guide provides a detailed synthesis pathway for Boc-PEG2-ethoxyethane-PEG2-benzyl, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Proposed Synthesis Pathway

The synthesis of the target molecule, Boc-PEG2-ethoxyethane-PEG2-benzyl, can be achieved through a convergent three-step process. The pathway involves the synthesis of two key PEGylated intermediates, followed by their coupling via a Williamson ether synthesis, as illustrated in the workflow diagram below.

-

Step 1: Monobenzylation of Tetraethylene Glycol. The synthesis begins with the selective monobenzylation of tetraethylene glycol to yield 1-(benzyloxy)-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane. This intermediate serves as the precursor for the benzyl-terminated PEG2-ethoxyethane-PEG2 fragment.

-

Step 2: Synthesis of Boc-amino-PEG2-bromide. Concurrently, a second intermediate, tert-butyl (2-(2-bromoethoxy)ethyl)carbamate, is prepared from 2-(2-(Boc-amino)ethoxy)ethanol. This molecule provides the Boc-protected amine functionality and a reactive bromide for the subsequent coupling reaction.

-

Step 3: Williamson Ether Synthesis. The final step involves the coupling of the two synthesized intermediates. The alkoxide of the mono-benzylated tetraethylene glycol is reacted with Boc-amino-PEG2-bromide to form the target molecule, Boc-PEG2-ethoxyethane-PEG2-benzyl, through a Williamson ether synthesis.

Experimental Protocols

The following are detailed experimental methodologies for each key step in the synthesis pathway.

Step 1: Synthesis of 1-(benzyloxy)-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane (Intermediate 1)

This procedure is adapted from a method for the monobenzylation of tetraethylene glycol.[1]

-

Materials:

-

Tetraethylene glycol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Benzyl (B1604629) alcohol

-

Tetrahydrofuran (THF), anhydrous

-

Amberlyst-15

-

Deionized water

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

-

Procedure:

-

Under an inert argon atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask at 0°C.

-

Slowly add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture for 30 minutes at 0°C.

-

Prepare a macrocyclic sulfate of tetraethylene glycol by reacting tetraethylene glycol (1.0 equivalent) with thionyl chloride (2.0 equivalents) and triethylamine (B128534) (4.8 equivalents) in dichloromethane.

-

Add a solution of the tetraethylene glycol macrocyclic sulfate (1.2 equivalents) in anhydrous THF to the benzyl alkoxide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Add deionized water (2.0 equivalents) and Amberlyst-15 resin (0.9 equivalents) to the reaction mixture and stir for an additional 12 hours at room temperature.

-

Filter off the Amberlyst-15 resin and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the monobenzylated tetraethylene glycol as a colorless oil.

-

Step 2: Synthesis of tert-butyl (2-(2-bromoethoxy)ethyl)carbamate (Intermediate 2)

This protocol is based on the synthesis of a similar Boc-protected amino-PEG-bromide.[2]

-

Materials:

-

2-(2-(Boc-amino)ethoxy)ethanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N)

-

Lithium bromide (LiBr)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

-

Procedure:

-

Dissolve 2-(2-(Boc-amino)ethoxy)ethanol (1.0 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Add triethylamine (2.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.7 equivalents).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Dilute the reaction mixture with acetone and add lithium bromide (17 equivalents).

-

Stir the resulting suspension overnight at room temperature.

-

Remove the solvents under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with deionized water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography on silica gel using a gradient of acetone in petroleum ether to afford the title compound as a colorless oil.

-

Step 3: Synthesis of Boc-PEG2-ethoxyethane-PEG2-benzyl (Target Molecule)

This step utilizes a standard Williamson ether synthesis protocol.

-

Materials:

-

1-(benzyloxy)-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane (Intermediate 1)

-

tert-butyl (2-(2-bromoethoxy)ethyl)carbamate (Intermediate 2)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Deionized water

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

Under an inert argon atmosphere, dissolve Intermediate 1 (1.0 equivalent) in anhydrous THF.

-

Cool the solution to 0°C and add sodium hydride (1.2 equivalents) portion-wise.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add a solution of Intermediate 2 (1.1 equivalents) in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Due to the polar nature of the PEG-containing product, a solvent system such as a gradient of methanol (B129727) in dichloromethane or ethanol/isopropanol in chloroform (B151607) may be required for effective purification.

-

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Tetraethylene glycol | C₈H₁₈O₅ | 194.23 | Liquid |

| 2-(2-(Boc-amino)ethoxy)ethanol | C₉H₁₉NO₄ | 205.25 | Liquid |

| Boc-PEG2-ethoxyethane-PEG2-benzyl | C₂₅H₄₃NO₇ | 469.62 | Oil |

Visualization of the Synthesis Workflow

The following diagram illustrates the multi-step synthesis pathway for Boc-PEG2-ethoxyethane-PEG2-benzyl.

Caption: Multi-step synthesis of Boc-PEG2-ethoxyethane-PEG2-benzyl.

This technical guide outlines a robust and reproducible synthesis pathway for Boc-PEG2-ethoxyethane-PEG2-benzyl. The provided experimental protocols are based on established chemical transformations and can be adapted by skilled researchers to meet specific laboratory conditions and scales. The successful synthesis and purification of this versatile PROTAC linker will enable further advancements in the development of targeted protein degraders.

References

A Technical Guide to Boc-PEG2-ethoxyethane-PEG2-benzyl: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and functional analysis of Boc-PEG2-ethoxyethane-PEG2-benzyl, a specialized heterobifunctional linker molecule. Primarily used in the fields of bioconjugation and medicinal chemistry, this compound plays a critical role in the synthesis of complex therapeutic agents, most notably as a component in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document outlines its physicochemical properties, provides representative experimental protocols for its characterization and use, and presents a logical workflow for its integration into drug development pipelines. All quantitative data are summarized in tabular format for clarity and ease of comparison.

Introduction and Core Concepts

Boc-PEG2-ethoxyethane-PEG2-benzyl is a polyethylene (B3416737) glycol (PEG)-based linker.[1][2][4] Such linkers are essential chemical tools that connect two or more distinct molecular entities.[] In advanced drug development, particularly for PROTACs and Antibody-Drug Conjugates (ADCs), the linker's properties—such as length, flexibility, and solubility—are critical determinants of the final conjugate's efficacy, stability, and pharmacokinetic profile.[][6][7]

The key components of this molecule are:

-

Boc (tert-Butyloxycarbonyl) Group : A common protecting group for amines.[6][8] It allows for controlled, stepwise chemical reactions by preventing the amine from reacting prematurely. The Boc group is stable under many conditions but can be easily removed using mild acid to reveal a reactive primary amine.[6][8]

-

PEG Spacers (PEG2) : Two units of polyethylene glycol (-(OCH₂CH₂)₂-) provide a flexible, hydrophilic chain. This PEGylation enhances the water solubility of the molecule and the subsequent conjugate, which can improve bioavailability and reduce aggregation.[][9][]

-

Ethoxyethane Core : The central ethoxyethane component extends the length of the linker, contributing to the overall spatial separation between the conjugated molecules.

-

Benzyl (B1604629) Group : A terminal benzyl group which can serve as a stable endpoint or be functionalized further depending on the synthetic scheme.

This molecule is explicitly identified as a PROTAC linker , designed to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in the synthesis of a PROTAC molecule.[1][2][3][4][11] PROTACs leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][11]

Physicochemical and Structural Data

The structural and quantitative properties of Boc-PEG2-ethoxyethane-PEG2-benzyl have been compiled from various chemical suppliers and databases.

Chemical Structure:

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2111836-22-5 | [12][13] |

| Molecular Formula | C₂₅H₄₂O₇ | [1][12] |

| Molecular Weight | 454.60 g/mol | [1][12][13] |

| Appearance | Varies; often an oil or solid | [14][15][16] |

| Purity | ≥95% (Typically by NMR) | [13][14] |

| Storage Conditions | 2-8°C, sealed, dry | [13] |

Table 2: Computed Properties for Drug Development

| Property | Value | Description | Source(s) |

| TPSA (Topological Polar Surface Area) | 72.45 Ų | Predicts drug transport properties like cell permeability. | [12] |

| LogP (Octanol-Water Partition Coefficient) | 4.1717 | Measures the hydrophobicity/hydrophilicity of the molecule. | [12] |

| Hydrogen Bond Acceptors | 7 | The number of atoms that can accept a hydrogen bond. | [12] |

| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen bond. | [12] |

| Rotatable Bonds | 20 | Indicates the flexibility of the molecule. | [12] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this specific linker are proprietary. However, the following sections provide representative, standard methodologies for the quality control analysis and subsequent use of such linkers, based on common laboratory practices for analogous compounds.[14][15][16]

3.1. Protocol for Purity and Identity Confirmation via ¹H NMR Spectroscopy

-

Objective: To confirm the chemical structure and assess the purity of the linker.

-

Apparatus: 400 MHz (or higher) NMR Spectrometer.

-

Materials: Boc-PEG2-ethoxyethane-PEG2-benzyl sample, Deuterated Chloroform (CDCl₃) with 0.03% TMS.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

-

Add approximately 0.6 mL of CDCl₃ to the tube.

-

Cap the tube and vortex until the sample is completely dissolved.

-

Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire a standard proton (¹H) NMR spectrum. Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks and compare the chemical shifts and splitting patterns to the expected structure. The purity is often determined by comparing the integral of the compound's peaks to any impurity peaks present.[14]

-

Expected Result: The spectrum should be consistent with the proposed chemical structure.[14][15][16]

-

3.2. Protocol for Boc-Group Deprotection

-

Objective: To remove the Boc protecting group to reveal the primary amine for subsequent conjugation.

-

Apparatus: Round-bottom flask, magnetic stirrer, fume hood.

-

Materials: Boc-PEG2-ethoxyethane-PEG2-benzyl, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate solution.

-

Methodology:

-

Dissolve the Boc-protected linker (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add TFA dropwise to the stirred solution (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine-linker.

-

3.3. Protocol for Mass Spectrometry Analysis

-

Objective: To confirm the molecular weight of the compound.

-

Apparatus: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Materials: Linker sample, HPLC-grade Methanol (B129727) or Acetonitrile, Formic Acid.

-

Methodology:

-

Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol or acetonitrile.

-

Add a trace amount of formic acid (0.1%) to the solution to facilitate protonation.

-

Infuse the solution directly into the ESI-MS source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Expected Result: A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct should be observed. For C₂₅H₄₂O₇ (MW 454.60), the expected [M+H]⁺ would be at m/z 455.61 and [M+Na]⁺ at m/z 477.59. The result should be consistent with the structure.[14]

-

Logical and Experimental Workflows

The primary application of this linker is in the construction of PROTACs. The following diagrams illustrate the general logic and workflow for its use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc-PEG2-ethoxyethane-PEG2-benzyl|CAS 2111836-22-5|DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 9. purepeg.com [purepeg.com]

- 11. Benzyl-PEG2-ethoxyethane-PEG2 | PROTAC Linkers | 2115897-18-0 | Invivochem [invivochem.com]

- 12. chemscene.com [chemscene.com]

- 13. Boc-PEG2-ethoxyethane-PEG2-benzyl [myskinrecipes.com]

- 14. file.leyan.com [file.leyan.com]

- 15. file.chemscene.com [file.chemscene.com]

- 16. file.leyan.com [file.leyan.com]

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1][4] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[1] This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles.[1][5] The use of PEG and alkyl motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.[1]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[1] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

The Critical Role of Linker Length in Ternary Complex Formation and Degradation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[1][4]

-

Too short: A linker that is too short may sterically prevent the simultaneous binding of the POI and the E3 ligase, thereby failing to form a productive ternary complex.

-

Too long: An excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding.[6] This can result in an unstable ternary complex and inefficient ubiquitination.

-

Optimal length: An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to a stable and productive ternary complex.[6][7] This "cooperativity" is a key determinant of a PROTAC's degradation efficiency.

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[8]

Caption: PROTAC Mechanism of Action.

Data Presentation: Impact of PEG Linker on PROTAC Properties

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs targeting Bromodomain-containing protein 4 (BRD4).

Table 1: Physicochemical Properties of Hypothetical BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| PROTAC (Linker) | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA |

| JQ1-PEG3-VHL | 915.1 | 2.1 | 225.4 | 5 | 16 |

| JQ1-PEG4-VHL | 959.1 | 1.9 | 234.7 | 5 | 17 |

| JQ1-PEG5-VHL | 1003.2 | 1.7 | 244.0 | 5 | 18 |

| JQ1-PEG6-VHL | 1047.3 | 1.5 | 253.3 | 5 | 19 |

Data is illustrative and compiled from various sources in the literature.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Biological Activity of Hypothetical BRD4-Targeting PROTACs

| PROTAC (Linker) | DC50 (nM) | Dmax (%) | IC50 (nM) |

| JQ1-PEG3-VHL | 55 | >90 | 110 |

| JQ1-PEG4-VHL | 21 | >95 | 45 |

| JQ1-PEG5-VHL | 15 | >95 | 32 |

| JQ1-PEG6-VHL | 48 | >90 | 95 |

Data is illustrative and compiled from various sources in the literature.[1][8] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are for BRD4 degradation in a cancer cell line (e.g., HeLa or 22Rv1) after 24h treatment. IC50 (half-maximal inhibitory concentration) values are for cell viability after 72h treatment.

Caption: General Structure of a PEG-based PROTAC.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.[9][10]

-

Cell Seeding and Treatment:

-

Seed cells (e.g., HeLa, HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

-

Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

-

Remove the old medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with DMSO).

-

Incubate the cells for the desired time (e.g., 24 hours).[9]

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.[9]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[9]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[9]

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

-

Perform densitometry analysis on the protein bands using software like ImageJ. Normalize the target protein band intensity to the loading control.[9]

-

Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression (four-parameter variable slope).[9]

-

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[11][12]

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).[11]

-

-

Incubation:

-

Incubate the plate for the chosen duration (e.g., 72 hours) at 37°C, 5% CO₂.[11]

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

-

Data Acquisition and Analysis:

-

Record the luminescence using a plate-reading luminometer.[11]

-

Subtract the average background luminescence from all measurements.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the PROTAC concentration and use non-linear regression to determine the IC₅₀ value.[11]

-

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). It is a gold standard for studying cooperativity in ternary complex formation.[13][14]

-

Sample Preparation:

-

Express and purify the target protein (POI) and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C).

-

Dialyze all proteins and dissolve the PROTAC in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

-

Degas all solutions immediately before the experiment.

-

-

Binary Binding Experiments:

-

PROTAC into POI: Titrate the PROTAC (in the syringe, e.g., 100 µM) into the POI (in the cell, e.g., 10 µM).

-

PROTAC into E3 Ligase: Titrate the PROTAC (in the syringe, e.g., 100 µM) into the E3 ligase complex (in the cell, e.g., 10 µM).

-

-

Ternary Complex Experiment:

-

Titrate the POI (in the syringe, e.g., 100 µM) into a pre-formed complex of the E3 ligase and the PROTAC (in the cell, e.g., 10 µM E3 ligase + 12 µM PROTAC). The PROTAC should be in slight excess to ensure the E3 ligase is saturated.

-

-

Data Acquisition:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection and subtract the heat of dilution.

-

Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, ΔH, n).

-

Calculate the cooperativity factor (α) using the formula: α = (Kd of PROTAC binding to POI) / (Kd of PROTAC binding to POI in the presence of E3 ligase).

-

α > 1 indicates positive cooperativity (favorable ternary complex formation).

-

α < 1 indicates negative cooperativity (unfavorable).

-

α = 1 indicates no cooperativity.

-

-

Caption: Workflow for Protein Degradation Assay.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The length and flexibility of the PEG chain are critical parameters that must be carefully optimized for each POI-E3 ligase system to achieve maximal degradation efficacy. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology, biophysical techniques like ITC, and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[1][15]

References

- 1. benchchem.com [benchchem.com]

- 2. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 6. benchchem.com [benchchem.com]

- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. promega.com [promega.com]

- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-PEG2-ethoxyethane-PEG2-benzyl: A Versatile Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Boc-PEG2-ethoxyethane-PEG2-benzyl, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details supplier and purity information, experimental protocols for its application, and a visual representation of the underlying biological pathway.

Core Concepts: The Role of Boc-PEG2-ethoxyethane-PEG2-benzyl in PROTACs

Boc-PEG2-ethoxyethane-PEG2-benzyl is a polyethylene (B3416737) glycol (PEG)-based linker molecule. Its structure is designed to covalently connect two different protein-binding molecules: one that targets a specific protein of interest (POI) for degradation, and another that recruits an E3 ubiquitin ligase. This trimolecular complex formation is the cornerstone of PROTAC technology, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.

The key features of this linker include:

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects an amine, allowing for controlled, stepwise synthesis of the PROTAC molecule. It can be readily removed under acidic conditions to reveal a reactive amine for subsequent conjugation.

-

PEG2-ethoxyethane-PEG2 Spacer: The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting PROTAC molecule. The specific length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

-

Benzyl (B1604629) Group: The benzyl group provides a stable anchor and can be functionalized for conjugation to one of the binding moieties.

Supplier and Purity Information

The following table summarizes publicly available information for Boc-PEG2-ethoxyethane-PEG2-benzyl from various suppliers. Researchers should always confirm the latest specifications and availability directly with the suppliers.

| Supplier | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| MySkinRecipes | 2111836-22-5 | ≥95% | C₂₅H₄₂O₇ | 454.6 |

| DC Chemicals | 2111836-22-5 | - | - | - |

| MedChemExpress | 2111836-22-5 | - | C₂₅H₄₂O₇ | 454.60 |

| ChemScene | 2111836-22-5 | ≥98% | C₂₅H₄₂O₇ | 454.60 |

Experimental Protocols

The following sections provide a generalized, representative experimental workflow for the synthesis and evaluation of a PROTAC using Boc-PEG2-ethoxyethane-PEG2-benzyl. Specific reaction conditions, purification methods, and analytical techniques will need to be optimized for each unique PROTAC molecule.

Synthesis of a PROTAC Molecule

This protocol outlines a two-step conjugation process.

Step 1: Conjugation of the Target Protein Ligand

-

Deprotection of the Benzyl Group (if necessary): If the benzyl group is used for conjugation and is in a protected form, it must first be deprotected using appropriate chemical methods.

-

Activation of the Linker: The exposed functional group on the benzyl end of the linker is activated to facilitate conjugation with the target protein ligand. The choice of activation chemistry will depend on the functional groups present on the ligand (e.g., amine, carboxyl, thiol).

-

Conjugation Reaction: The activated linker is reacted with the target protein ligand in a suitable anhydrous solvent (e.g., DMF, DMSO) under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: The resulting intermediate (Ligand-Linker-Boc) is purified using chromatographic techniques like flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Conjugation of the E3 Ligase Ligand

-

Boc Deprotection: The Boc protecting group on the PEG end of the linker is removed by treatment with an acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM). The reaction is monitored until completion, and the solvent and excess acid are removed under vacuum.

-

Conjugation to E3 Ligase Ligand: The now-deprotected amine on the linker is conjugated to the E3 ligase ligand. The E3 ligase ligand may require pre-activation (e.g., as an NHS ester) or the use of coupling reagents (e.g., HATU). This reaction is also performed in an anhydrous polar aprotic solvent.

-

Final Purification: The final PROTAC molecule is purified using preparative HPLC to ensure high purity for biological evaluation. The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Evaluation of PROTAC Activity

Western Blotting for Target Protein Degradation

This is a standard method to assess the efficacy of a PROTAC in degrading its target protein.

-

Cell Culture and Treatment: Plate the desired cell line at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC for a specified period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and potentially a negative control PROTAC that does not bind to the E3 ligase.

-

Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent steps.

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.

-

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein band to the corresponding loading control band to determine the extent of protein degradation at each PROTAC concentration and time point.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of PROTACs and a typical experimental workflow for their development and evaluation.

Caption: Mechanism of action of a PROTAC molecule.

The Architect of Degradation: A Technical Guide to Boc-PEG2-ethoxyethane-PEG2-benzyl in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein ligand, an E3 ligase ligand, and a crucial linker that bridges the two. The linker is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

This technical guide provides an in-depth examination of Boc-PEG2-ethoxyethane-PEG2-benzyl , a sophisticated and versatile linker building block used in the synthesis of PROTACs. While specific data for PROTACs incorporating this exact linker is not yet publicly available, this document will elucidate its key structural features, provide representative experimental protocols for its application, and present a framework for the evaluation of the resulting protein degraders.

Core Features of the Boc-PEG2-ethoxyethane-PEG2-benzyl Linker

The structure of Boc-PEG2-ethoxyethane-PEG2-benzyl offers a unique combination of functionalities that are highly desirable in PROTAC design:

-

Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for the selective reaction of other functional groups on the linker during PROTAC synthesis and can be readily removed under acidic conditions to reveal a primary amine for further conjugation.

-

Dual PEG2 Moieties: The two polyethylene (B3416737) glycol (PEG) units, each consisting of two ethylene (B1197577) glycol repeats, impart hydrophilicity to the linker. This is a key feature that can enhance the solubility and cell permeability of the final PROTAC molecule, which often comprises two hydrophobic ligands. The flexibility of the PEG chains can also be advantageous for the formation of a stable and productive ternary complex.

-

Ethoxyethane Spacer: The central ethoxyethane unit contributes to the overall length and flexibility of the linker, allowing for precise spatial positioning of the two ligands. The ether functionalities are metabolically stable and maintain the hydrophilic character of the central part of the linker.

-

Benzyl (B1604629) Group: The terminal benzyl group provides a stable and relatively rigid attachment point. It can be functionalized for conjugation or serve as a non-reactive terminus. In some PROTAC designs, aromatic moieties like the benzyl group can engage in favorable pi-stacking interactions with the target protein or E3 ligase, contributing to the stability of the ternary complex.

Hypothetical Performance Data of a PROTAC Utilizing this Linker

The following table summarizes the kind of quantitative data that would be generated to characterize a hypothetical PROTAC, "PROTAC-X," synthesized using the Boc-PEG2-ethoxyethane-PEG2-benzyl linker. These values are for illustrative purposes and would be determined experimentally.

| Parameter | Description | Hypothetical Value for PROTAC-X |

| Binding Affinity (Kd) to Target Protein | The equilibrium dissociation constant, a measure of the affinity of the PROTAC's warhead for the target protein. A lower value indicates stronger binding. | 50 nM |

| Binding Affinity (Kd) to E3 Ligase | The equilibrium dissociation constant for the interaction between the PROTAC's E3 ligase ligand and the E3 ligase (e.g., Cereblon or VHL). | 150 nM |

| Ternary Complex Formation (α) | A cooperativity factor that indicates how the binding of one protein influences the binding of the other to the PROTAC. α > 1 indicates positive cooperativity. | 5 |

| Degradation Potency (DC50) | The concentration of the PROTAC required to induce 50% degradation of the target protein after a specific time. | 25 nM |

| Maximum Degradation (Dmax) | The maximal level of protein degradation achieved at high concentrations of the PROTAC. | >95% |

| Cellular Permeability (Papp) | The apparent permeability coefficient, a measure of a compound's ability to cross cell membranes. | 10 x 10⁻⁶ cm/s |

| In vitro Half-life (t1/2) | The time it takes for 50% of the compound to be metabolized in a liver microsome assay. | 120 minutes |

Representative Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using the Boc-PEG2-ethoxyethane-PEG2-benzyl linker and the subsequent evaluation of its protein degradation activity.

Protocol 1: Synthesis of a Hypothetical PROTAC-X

This protocol describes a potential synthetic route for conjugating a target protein ligand (Ligand-T) and an E3 ligase ligand (Ligand-E3) using the Boc-PEG2-ethoxyethane-PEG2-benzyl linker.

-

Deprotection of the Linker:

-

Dissolve Boc-PEG2-ethoxyethane-PEG2-benzyl in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure to yield the deprotected amine-linker.

-

-

Conjugation to Ligand-T:

-

Activate the carboxylic acid of Ligand-T using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

-

Add the deprotected amine-linker to the activated Ligand-T solution.

-

Stir the reaction at room temperature overnight.

-

Purify the resulting Ligand-T-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Functionalization of the Benzyl Group and Conjugation to Ligand-E3:

-

This step will depend on the nature of the benzyl group's functionalization (if any) and the reactive handle on Ligand-E3. Assuming a terminal hydroxyl on the benzyl group that can be converted to a leaving group (e.g., a mesylate), and an amine on Ligand-E3:

-

Mesylate the hydroxyl group of the Ligand-T-linker conjugate using methanesulfonyl chloride and a base.

-

React the resulting mesylated intermediate with the amine of Ligand-E3 in the presence of a base.

-

-

Alternatively, if the benzyl group is pre-functionalized with a reactive group, direct conjugation can be performed.

-

Purify the final PROTAC-X by RP-HPLC.

-

Protocol 2: Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the reduction in target protein levels following treatment with a PROTAC.

-

Cell Culture and Treatment:

-

Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of PROTAC-X (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

-

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in targeted protein degradation with a PROTAC synthesized from the Boc-PEG2-ethoxyethane-PEG2-benzyl linker.

Caption: General mechanism of action of a PROTAC.

Caption: A typical experimental workflow for PROTAC development.

Conclusion

Boc-PEG2-ethoxyethane-PEG2-benzyl represents a highly engineered linker component for the construction of PROTACs. Its design thoughtfully balances hydrophilicity, flexibility, and synthetic accessibility, providing a robust platform for the development of potent and selective protein degraders. While the ultimate performance of a PROTAC is dependent on the interplay between all three of its components, the choice of a well-designed linker is a critical step toward clinical success. The representative data and protocols provided in this guide offer a solid foundation for researchers and drug developers to harness the potential of this versatile linker in their pursuit of novel therapeutics based on targeted protein degradation.

Technical Guide: Physicochemical Properties of Boc-PEG2-ethoxyethane-PEG2-benzyl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative solubility and stability data for Boc-PEG2-ethoxyethane-PEG2-benzyl is limited in publicly available literature. The information presented in this guide is substantially derived from data on structurally analogous molecules and general principles of polyethylene (B3416737) glycol (PEG) chemistry. Researchers are strongly advised to conduct their own specific experiments to validate these properties for their unique applications.

Introduction

Boc-PEG2-ethoxyethane-PEG2-benzyl is a heterobifunctional linker commonly employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and a benzyl (B1604629) group, imparts specific physicochemical properties that are critical for its function in drug development. The PEG component generally enhances aqueous solubility and stability, while the Boc protecting group allows for controlled, stepwise conjugation strategies.[4][5][6][] This guide provides a predictive overview of the solubility and stability of Boc-PEG2-ethoxyethane-PEG2-benzyl based on available data for similar compounds.

Molecular Structure and Properties

The key structural components influencing its physicochemical properties are:

-

tert-Butyloxycarbonyl (Boc) Group: A bulky, nonpolar protecting group that contributes to solubility in lipophilic organic solvents.[10]

-

Polyethylene Glycol (PEG) Linker: The hydrophilic PEG chains significantly enhance solubility in a wide range of polar organic solvents and aqueous media.[10][11]

-

Ethoxyethane Moiety: Contributes to the overall flexibility and hydrophilicity of the linker.

-

Benzyl Group: A nonpolar aromatic group that can influence solubility in organic solvents.

Below is a diagram illustrating the logical relationship between the structural components and their impact on solubility.

Caption: Relationship between molecular structure and solubility factors.

Predicted Solubility Data

Table 1: Predicted Solubility of Boc-PEG2-ethoxyethane-PEG2-benzyl

| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | PEG chains and polar ether linkages promote interaction. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a polar aprotic solvent capable of solvating the molecule. | |

| Acetonitrile (ACN) | Moderate to High | The polarity is suitable for solvating the PEG portion. | |

| Chlorinated | Dichloromethane (DCM) | High | The Boc and benzyl groups contribute to solubility in less polar organic solvents. |

| Chloroform | High | Similar to DCM. | |

| Alcohols | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the ether oxygens of the PEG chains. |

| Aqueous | Water, PBS | Low to Moderate | While PEG enhances water solubility, the Boc and benzyl groups are hydrophobic and may limit solubility in purely aqueous solutions without a co-solvent. The overall amphiphilic nature suggests some aqueous dispersibility.[12] |

| Nonpolar | Hexanes, Toluene | Low | The hydrophilic PEG portion will likely limit solubility in nonpolar aliphatic and aromatic solvents. |

Stability Profile

The stability of Boc-PEG2-ethoxyethane-PEG2-benzyl is crucial for its storage and handling. As with solubility, specific stability data is scarce, but predictions can be made based on its chemical structure.

Table 2: Predicted Stability of Boc-PEG2-ethoxyethane-PEG2-benzyl

| Condition | Predicted Stability | Rationale and Considerations |

| Temperature | Stable at recommended storage conditions (2-8°C or -20°C).[8][13] May degrade at elevated temperatures. | Standard for many complex organic molecules to prevent slow decomposition. |

| pH | Stable in neutral and basic conditions. Labile under acidic conditions. | The Boc protecting group is designed to be removed under mild acidic conditions (e.g., trifluoroacetic acid) to yield a free amine.[11] |

| Light | Should be stored protected from light. | While no specific photolability is reported, it is good practice for complex organic molecules. |

| Oxidation/Reduction | Generally stable to common atmospheric oxidation. Susceptibility to strong oxidizing or reducing agents is not well-documented. | The ether linkages are generally stable. |

Experimental Protocols

To obtain definitive data, the following experimental protocols are recommended.

Solubility Determination

A general workflow for determining the solubility of Boc-PEG2-ethoxyethane-PEG2-benzyl is outlined below.

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of Boc-PEG2-ethoxyethane-PEG2-benzyl in a solvent in which it is freely soluble (e.g., DMSO).

-

Calibration Curve: Generate a calibration curve using a suitable analytical method such as HPLC-UV or LC-MS by preparing a series of dilutions from the stock solution.

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the compound to a known volume of the test solvent in a vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Dilute an aliquot of the supernatant with a suitable solvent and analyze it using the calibrated analytical method to determine the concentration. This concentration represents the equilibrium solubility.

-

Stability Assessment (pH)

The stability of the Boc-protecting group to acidic and basic conditions is a key parameter.

Caption: Experimental workflow for pH stability assessment.

Methodology:

-

Sample Preparation: Dissolve Boc-PEG2-ethoxyethane-PEG2-benzyl in a series of buffers with varying pH values (e.g., pH 2, 5, 7.4, 9).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

-

Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analysis: Analyze the aliquots by a stability-indicating method, such as reverse-phase HPLC, to quantify the amount of the parent compound remaining and to detect the formation of any degradation products (e.g., the deprotected amine).

-

Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition to determine the degradation kinetics.

Conclusion

Boc-PEG2-ethoxyethane-PEG2-benzyl is a valuable chemical tool in bioconjugation and drug delivery. Based on its structure, it is predicted to have good solubility in common polar organic solvents and moderate solubility in aqueous media. Its stability is compromised under acidic conditions due to the lability of the Boc-protecting group. The experimental protocols provided herein offer a framework for researchers to determine the precise solubility and stability data required for their specific applications, ensuring the successful use of this versatile linker in their research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc-PEG2-ethoxyethane-PEG2-benzyl|CAS 2111836-22-5|DC Chemicals [dcchemicals.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]

- 6. nbinno.com [nbinno.com]

- 8. Boc-PEG2-ethoxyethane-PEG2-benzyl [myskinrecipes.com]

- 9. chemscene.com [chemscene.com]

- 10. benchchem.com [benchchem.com]

- 11. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]

- 12. Effects of PEGylation on the physicochemical properties and in vivo distribution of organic nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Boc-NH-PEG2-NH-Boc | CAS:475591-59-4 | Biopharma PEG [biochempeg.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Boc-PEG2-ethoxyethane-PEG2-benzyl

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Boc-PEG2-ethoxyethane-PEG2-benzyl. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The modular design of PROTACs, which includes a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a connecting linker, enables methodical optimization of their pharmacological and physicochemical properties.

The choice of linker is critical as it influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall properties of the PROTAC molecule, such as solubility and cell permeability. Polyethylene glycol (PEG)-based linkers, like Boc-PEG2-ethoxyethane-PEG2-benzyl, are frequently employed to enhance aqueous solubility and provide spatial separation between the two ligands, which is essential for effective ternary complex formation.[1]

General Principles of PROTAC Synthesis

The synthesis of PROTACs is typically a modular process involving the sequential coupling of the three components: the target protein ligand, the E3 ligase ligand, and the linker. The Boc-PEG2-ethoxyethane-PEG2-benzyl linker is strategically designed with a Boc-protected amine on one end and a benzyl (B1604629) group on the other. The benzyl group can be deprotected to reveal a functional group (e.g., a hydroxyl or carboxyl group, depending on the specific linker variant) for conjugation, while the Boc group provides a stable protecting group for the amine, which can be removed under acidic conditions for subsequent coupling reactions.

Key synthetic strategies include:

-

Amide Bond Formation: This is a common and robust method for connecting the different components of the PROTAC, often facilitated by standard peptide coupling reagents.

-

Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step to unveil a reactive amine for subsequent conjugation. This is typically achieved under acidic conditions.

Experimental Protocols

This section details the synthetic procedures for incorporating the Boc-PEG2-ethoxyethane-PEG2-benzyl linker in a modular PROTAC synthesis. The following protocols are representative and may require optimization based on the specific properties of the target protein and E3 ligase ligands.

Protocol 1: Coupling of the Linker to the First Ligand (e.g., E3 Ligase Ligand)

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with the deprotected amine of the linker.

Step 1a: Deprotection of the Benzyl Group (if required)